N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
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Overview
Description
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring substituted with a dichlorophenyl group and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under basic conditions. This reaction forms the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole intermediate.
Amidation Reaction: The intermediate is then reacted with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its structural similarity to other bioactive molecules.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide exerts its effects depends on its interaction with molecular targets. The thiadiazole ring and the dichlorophenyl group are likely involved in binding to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylacetamide
- N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Uniqueness
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a phenylpropanamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-7-8-13(14(19)10-12)16-21-22-17(24-16)20-15(23)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOFIQLWZJANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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